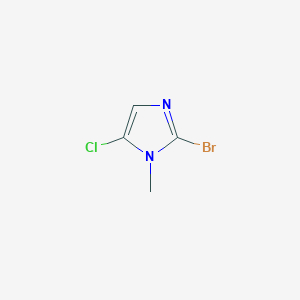

![molecular formula C8H7N3O2 B2870556 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159832-07-1](/img/structure/B2870556.png)

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds with a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

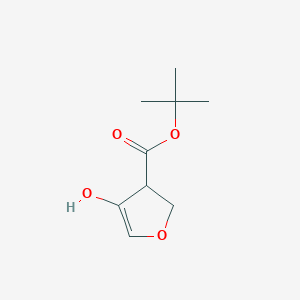

The synthesis of triazole compounds involves aromatic nucleophilic substitution . The process typically involves heating and a cyclization reaction . For example, in the presence of phosphorus oxide trichloride, an intermediate can be dehydrated via heating, and a cyclization reaction occurs to yield the intermediate oxadiazole .Molecular Structure Analysis

Triazole compounds, including “8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid”, have a molecular structure that allows them to bind readily in the biological system with a variety of enzymes and receptors . This makes them versatile in their biological activities .Chemical Reactions Analysis

Triazole compounds are known for their versatility in chemical reactions . They can undergo a variety of reactions, including aromatic nucleophilic substitution . This versatility contributes to their wide range of biological activities .Wissenschaftliche Forschungsanwendungen

Organic Chemistry Synthesis

The compound is used in the synthesis of heterocyclic compounds, particularly 1,2,4-triazolo[1,5-a]pyridines . A catalyst-free, additive-free, and eco-friendly method for synthesizing these compounds under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

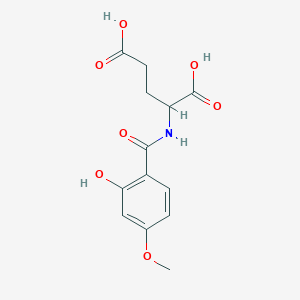

Medicinal Chemistry

Nitrogen-containing heterocyclic compounds, such as 1,2,4-triazolo[1,5-a]pyridine, are found in numerous natural products exhibiting immense biological activities . These compounds have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . They are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Sciences

These types of compounds have various applications in the material sciences fields as well .

Antimicrobial Activity

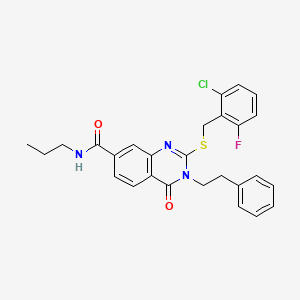

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

Antifungal Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as antifungal . The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal) .

Anticancer Activity

Triazolo[4,3-a]pyrazine derivatives have shown anticancer activity . For example, compound 22i has demonstrated potential as a c-Met kinase inhibitor .

Wirkmechanismus

Target of Action

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, as a member of the triazole family, is capable of binding in the biological system with a variety of enzymes and receptors . Triazole compounds show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known to interact with their targets, causing changes that lead to their biological effects .

Biochemical Pathways

Triazole compounds are known to affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .

Result of Action

Some triazolo derivatives have shown moderate to good antibacterial activities against both gram-positive and gram-negative bacterial strains .

Zukünftige Richtungen

The future directions in the research of triazole compounds, including “8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid”, involve further exploration of their antimicrobial properties . There is also interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is a key area of focus .

Eigenschaften

IUPAC Name |

8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-3-2-4-11-6(5)9-10-7(11)8(12)13/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXBMTJPLJBKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NN=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2870474.png)

![1'-(2-(ethylthio)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2870475.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2870479.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-furoate](/img/structure/B2870480.png)

![2-(2-((4-fluorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2870483.png)

![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B2870484.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B2870492.png)

![(6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2870493.png)

![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2870496.png)